molecular formula C20H25NO4 B14534165 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester CAS No. 62325-71-7

5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester

Cat. No.: B14534165
CAS No.: 62325-71-7
M. Wt: 343.4 g/mol
InChI Key: KUXOGRUEJBTLRC-UHFFFAOYSA-N
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Description

5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, a cyano group, and an ethyl ester, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Introduction of the Cyano Group: This step may involve the use of cyanogen bromide or similar reagents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-methyl-, ethyl ester
  • 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-propyl-, ethyl ester

Uniqueness

5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position enhances its lipophilicity and potential interactions with lipid membranes, distinguishing it from its methyl and propyl analogs.

Properties

CAS No.

62325-71-7

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyloct-5-enoate

InChI

InChI=1S/C20H25NO4/c1-3-15(8-10-17(13-21)20(22)23-4-2)6-5-7-16-9-11-18-19(12-16)25-14-24-18/h6,9,11-12,17H,3-5,7-8,10,14H2,1-2H3

InChI Key

KUXOGRUEJBTLRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C#N)C(=O)OCC

Origin of Product

United States

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